2-[[6-amino-2-(4-butylanilino)purin-9-yl]methoxy]ethanol;hydrate
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Overview
Description
2-[[6-amino-2-(4-butylanilino)purin-9-yl]methoxy]ethanol;hydrate is a complex organic compound that belongs to the purine class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-amino-2-(4-butylanilino)purin-9-yl]methoxy]ethanol typically involves the condensation of a silylated guanine compound with a substituted glycerol derivative. This reaction is followed by esterification with an L-valine derivative to produce the desired compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are designed to minimize impurities and maximize yield. The process involves the selective hydrolysis of intermediates under basic or enzymatic conditions to obtain the final product in high purity . This method is advantageous for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[[6-amino-2-(4-butylanilino)purin-9-yl]methoxy]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-[[6-amino-2-(4-butylanilino)purin-9-yl]methoxy]ethanol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its antiviral properties and potential use in treating viral infections.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[[6-amino-2-(4-butylanilino)purin-9-yl]methoxy]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes, thereby affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A well-known antiviral compound with a similar purine structure.
Ganciclovir: Another antiviral agent with structural similarities to the compound .
Uniqueness
2-[[6-amino-2-(4-butylanilino)purin-9-yl]methoxy]ethanol is unique due to its specific structural modifications, which may confer distinct biological activities and pharmacokinetic properties compared to similar compounds .
Properties
CAS No. |
104715-82-4 |
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Molecular Formula |
C36H50N12O5 |
Molecular Weight |
730.9 g/mol |
IUPAC Name |
2-[[6-amino-2-(4-butylanilino)purin-9-yl]methoxy]ethanol;hydrate |
InChI |
InChI=1S/2C18H24N6O2.H2O/c2*1-2-3-4-13-5-7-14(8-6-13)21-18-22-16(19)15-17(23-18)24(11-20-15)12-26-10-9-25;/h2*5-8,11,25H,2-4,9-10,12H2,1H3,(H3,19,21,22,23);1H2 |
InChI Key |
QZBODOAHANCWLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC(=C3C(=N2)N(C=N3)COCCO)N.CCCCC1=CC=C(C=C1)NC2=NC(=C3C(=N2)N(C=N3)COCCO)N.O |
Origin of Product |
United States |
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